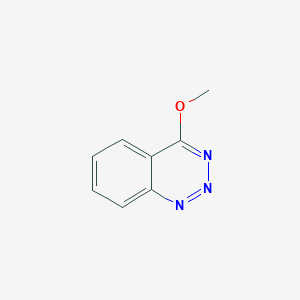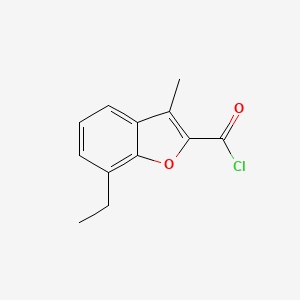
2-Hydroperoxy-4-methyl-1,2-diphenylpentan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Hydroperoxy-4-methyl-1,2-diphenylpentan-3-one is an organic compound with a complex structure that includes hydroperoxy, methyl, and diphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroperoxy-4-methyl-1,2-diphenylpentan-3-one typically involves the hydroperoxidation of a precursor ketone. One common method is the reaction of 4-methyl-1,2-diphenylpentan-3-one with hydrogen peroxide in the presence of a catalyst such as iodine or concentrated hydrochloric acid . The reaction is carried out under controlled conditions to ensure the selective formation of the hydroperoxy group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Safety measures are crucial due to the potential instability of hydroperoxy compounds.
Chemical Reactions Analysis
Types of Reactions
2-Hydroperoxy-4-methyl-1,2-diphenylpentan-3-one undergoes various chemical reactions, including:
Oxidation: The hydroperoxy group can be further oxidized to form more stable peroxides or ketones.
Reduction: Reduction reactions can convert the hydroperoxy group to a hydroxyl group.
Substitution: The compound can participate in substitution reactions where the hydroperoxy group is replaced by other functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, reducing agents like sodium borohydride for reduction, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of solvents like methanol or dichloromethane .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield more stable peroxides, while reduction can produce alcohols.
Scientific Research Applications
2-Hydroperoxy-4-methyl-1,2-diphenylpentan-3-one has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of other complex organic molecules.
Biology: The compound’s reactivity makes it useful in studying oxidative stress and related biological processes.
Industry: Used in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Hydroperoxy-4-methyl-1,2-diphenylpentan-3-one involves the formation of reactive oxygen species (ROS) through the decomposition of the hydroperoxy group. These ROS can interact with various molecular targets, leading to oxidative stress and other biochemical effects. The pathways involved include the activation of antioxidant defense mechanisms and the modulation of cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
4-Hydroperoxy-4-methyl-2-pentanone: Similar structure but lacks the diphenyl groups.
2-Hydroperoxy-1,4-dioxane: Contains a dioxane ring instead of the pentanone backbone.
Diacetone diperoxide: A well-known organic peroxide with different structural features.
Uniqueness
2-Hydroperoxy-4-methyl-1,2-diphenylpentan-3-one is unique due to the presence of both hydroperoxy and diphenyl groups, which confer distinct reactivity and potential applications. Its ability to form ROS and participate in various chemical reactions makes it a valuable compound in research and industry.
Properties
CAS No. |
58967-00-3 |
|---|---|
Molecular Formula |
C18H20O3 |
Molecular Weight |
284.3 g/mol |
IUPAC Name |
2-hydroperoxy-4-methyl-1,2-diphenylpentan-3-one |
InChI |
InChI=1S/C18H20O3/c1-14(2)17(19)18(21-20,16-11-7-4-8-12-16)13-15-9-5-3-6-10-15/h3-12,14,20H,13H2,1-2H3 |
InChI Key |
DMNDLXWSIVVGBL-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C(=O)C(CC1=CC=CC=C1)(C2=CC=CC=C2)OO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.








![Benzoxazole, 2-[2-(4-methoxyphenyl)ethenyl]-](/img/structure/B14626781.png)


![N,N'-[(Naphthalen-1-yl)methylene]bis(2,2-dichloroacetamide)](/img/structure/B14626801.png)

![Hydrazine, 1,1-bis[3,5-bis(1,1-dimethylethyl)phenyl]-](/img/structure/B14626814.png)


